Ethyl 5-cyano-6-mercapto-2-methylnicotinate
Overview
Description
Preparation Methods
The synthesis of Ethyl 5-cyano-6-mercapto-2-methylnicotinate can be achieved through a multi-step reaction process. One common method involves the use of ethyl acetoacetate as a starting material . The reaction conditions typically include the use of dichloromethane at 40°C for 8 hours, followed by the addition of sodium ethanolate in ethanol, with cooling using ice . This process results in the formation of this compound.
Chemical Reactions Analysis
Ethyl 5-cyano-6-mercapto-2-methylnicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 5-cyano-6-mercapto-2-methylnicotinate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-mercapto-2-methylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Ethyl 5-cyano-6-mercapto-2-methylnicotinate can be compared with other similar compounds, such as ethyl 5-cyano-2-methyl-6-sulfanylpyridine-3-carboxylate. These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific applications in proteomics research and its potential therapeutic uses.
Biological Activity
Ethyl 5-cyano-6-mercapto-2-methylnicotinate, with the molecular formula and a molecular weight of approximately 222.26 g/mol, is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.
Overview of the Compound
This compound is characterized by a pyridine ring, a cyano group, and a mercapto group, which contribute to its diverse chemical reactivity and biological properties. The compound is synthesized through multi-step organic reactions, often starting from ethyl acetoacetate.
Biological Activities
Research indicates that this compound exhibits several pharmacological effects:
- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, which could be beneficial in protecting cells from oxidative stress.
- Protein Interaction : It has been used in proteomics research to study protein interactions and functions, indicating its utility in understanding cellular mechanisms at a molecular level.
- Potential Therapeutic Uses : The compound's interaction with specific proteins and enzymes suggests potential therapeutic applications, although detailed studies are still required to elucidate these effects fully.
The mechanism of action for this compound involves its binding to various proteins and enzymes, modulating their activity. This interaction can influence critical biological pathways, although the specific targets remain under investigation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 5-cyano-6-hydroxy-2-methylnicotinate | Hydroxy instead of mercapto group | Antioxidant properties |
Ethyl 5-cyanopyridine | Pyridine ring with cyano group | Potentially neuroprotective |
Ethyl 5-thiocyanato-2-methylnicotinate | Thiocyanate instead of mercapto | Antimicrobial properties |
This compound stands out due to its combination of functional groups that may confer distinct biological activities not observed in similar compounds.
Case Studies and Research Findings
- Proteomics Applications : In studies focusing on protein interactions, this compound has been utilized as a tool for identifying binding partners and elucidating protein functions in various biological contexts. This highlights its relevance in drug discovery and development processes.
- Oxidative Stress Studies : Research examining the antioxidant properties of this compound suggests it may mitigate oxidative damage in cellular models. These findings are crucial for exploring its potential role in diseases characterized by oxidative stress.
- Therapeutic Potential : Ongoing investigations into the therapeutic applications of this compound are revealing its possible efficacy against various diseases. However, comprehensive clinical studies are needed to validate these preliminary results.
Properties
IUPAC Name |
ethyl 5-cyano-2-methyl-6-sulfanylidene-1H-pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-3-14-10(13)8-4-7(5-11)9(15)12-6(8)2/h4H,3H2,1-2H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUNSRSFLNLDAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)C(=C1)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352227 | |
Record name | Ethyl 5-cyano-2-methyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24826122 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
113858-90-5 | |
Record name | Ethyl 5-cyano-2-methyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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